![molecular formula C19H18N4O2S3 B2502074 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877652-64-7](/img/structure/B2502074.png)
2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S3 and its molecular weight is 430.56. The purity is usually 95%.
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Biological Activity
The compound 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thienopyrimidine derivative with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N3O2S2, with a molecular weight of approximately 479.7 g/mol. The structure features a thienopyrimidine core combined with a thiazole moiety and an acetamide group, which are known to influence biological activity significantly.
- Enzyme Inhibition : Compounds similar to this derivative have been reported to inhibit enzymes such as human phenylethanolamine N-methyltransferase (hPNMT). Inhibition of hPNMT is crucial as it plays a role in the biosynthesis of catecholamines, particularly epinephrine. Studies have shown that modifications in the thiophene ring can enhance the potency of these inhibitors .
- Anticancer Activity : Thienopyrimidine derivatives are recognized for their anticancer properties. They often act as inhibitors of various kinases involved in cancer progression. The specific compound has shown promise in preliminary studies against several cancer cell lines, indicating potential antiproliferative effects .
Biological Activity Data
The table below summarizes key findings from various studies regarding the biological activity of similar compounds:
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of thienopyrimidine derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation significantly at concentrations as low as 10 µM. The study highlighted the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of related compounds on hPNMT. The research demonstrated that modifications to the thiophene ring could lead to improved selectivity and potency against hPNMT compared to traditional inhibitors .
Properties
IUPAC Name |
2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S3/c24-15(22-18-20-8-11-27-18)12-28-19-21-14-7-10-26-16(14)17(25)23(19)9-6-13-4-2-1-3-5-13/h1-5,8,11H,6-7,9-10,12H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWOFYOUUNQITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.